1-benzyl-N-(cyclohexylmethyl)piperidin-4-amine
Overview
Description
1-benzyl-N-(cyclohexylmethyl)piperidin-4-amine is a chemical compound with the molecular formula C19H30N2 and a molecular weight of 286.4549 g/mol . This compound belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-benzyl-N-(cyclohexylmethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with benzyl and cyclohexylmethyl groups under specific conditions. One common method involves the reductive amination of 1-benzylpiperidin-4-one with cyclohexylmethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-benzyl-N-(cyclohexylmethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Scientific Research Applications
1-benzyl-N-(cyclohexylmethyl)piperidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-N-(cyclohexylmethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. For example, piperidine derivatives are known to interact with acetylcholine receptors, influencing signal transduction at the neuromuscular junction . Additionally, they may induce apoptosis in cancer cells by activating mitochondrial pathways and regulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
1-benzyl-N-(cyclohexylmethyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
1-benzylpiperidin-4-amine: This compound has a similar structure but lacks the cyclohexylmethyl group, which may result in different biological activities and chemical properties.
N-(1-benzyl-piperidin-4-yl)-benzamide: This derivative contains a benzamide group, which can enhance its cytotoxicity against cancer cells.
1-(1-benzyl-piperidin-4-yl)-piperazine: This compound features a piperazine ring, which may confer unique pharmacological properties.
Properties
IUPAC Name |
1-benzyl-N-(cyclohexylmethyl)piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-3-7-17(8-4-1)15-20-19-11-13-21(14-12-19)16-18-9-5-2-6-10-18/h2,5-6,9-10,17,19-20H,1,3-4,7-8,11-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTAVODBEXLYBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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